

## ACT-1004-1239: A Novel Dual-Action Immunomodulator for Demyelinating Diseases

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A comprehensive comparison of the preclinical efficacy of **ACT-1004-1239** with established immunomodulatory therapies for multiple sclerosis.

#### For Immediate Release

ALLSCHWIL, Switzerland – December 10, 2025 – Idorsia Pharmaceuticals Ltd today released a comparative guide on **ACT-1004-1239**, a first-in-class, orally available, selective antagonist of the C-X-C chemokine receptor 7 (CXCR7). This document provides a detailed analysis of preclinical data, positioning **ACT-1004-1239** as a promising alternative to current immunomodulators for inflammatory demyelinating diseases such as multiple sclerosis (MS). The guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison with supporting experimental data.

ACT-1004-1239 distinguishes itself through a dual mechanism of action: immunomodulation and direct promotion of remyelination. By antagonizing CXCR7, it modulates the levels of its ligands, CXCL11 and CXCL12, which play a crucial role in immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation. This dual action addresses both the inflammatory and neurodegenerative aspects of MS.

#### **Comparative Preclinical Efficacy**

The following tables summarize the performance of **ACT-1004-1239** in key preclinical models of multiple sclerosis, alongside data from established immunomodulatory drugs.



# Table 1: Efficacy in the MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model that mimics the inflammatory demyelination of multiple sclerosis.

| Compound             | Dosage                           | Administrat<br>ion Route | Mean<br>Clinical<br>Score<br>Reduction         | Reduction<br>in CNS<br>Immune<br>Cell<br>Infiltration | Reference |
|----------------------|----------------------------------|--------------------------|--|---|-----------|
| ACT-1004-<br>1239    | 10-100<br>mg/kg, twice<br>daily  | Oral                     | Significant<br>dose-<br>dependent<br>reduction | Significant reduction                                 | [1][2][3] |
| Fingolimod           | 0.3 mg/kg,<br>daily              | Oral                     | Significant reduction                          | Not specified   | [4]       |
| Teriflunomide        | 3 & 10 mg/kg,<br>daily           | Oral                     | Significant reduction                          | Up to 70% reduction                                   | [5][6]    |
| Cladribine           | 10 mg/kg,<br>daily for 5<br>days | Oral                     | Significant<br>attenuation                     | Significant reduction                                 | [7][8][9] |
| Dimethyl<br>Fumarate | 100 mg/kg,<br>daily              | Oral                     | Significant reduction                          | Significant reduction in Th1 and Th17 cells           | [10][11]  |
| Natalizumab          | Not specified                    | Not specified            | Prevents<br>paralysis in<br>75% of<br>animals  | Prevents T-<br>cell entry into<br>CNS                 | [12][13]  |



# Table 2: Efficacy in the Cuprizone-Induced Demyelination Model

The cuprizone model is used to study demyelination and remyelination in the central nervous system, independent of a primary inflammatory response.

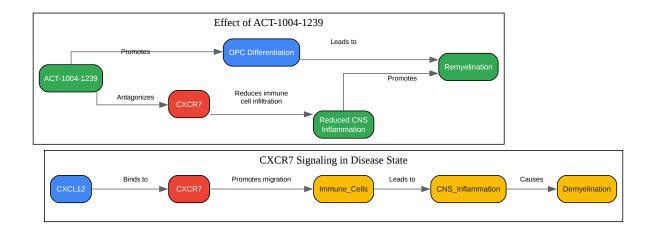


| Compound             | Dosage                    | Administrat<br>ion Route | Effect on<br>Myelination               | Effect on Oligodendr ocyte Precursor Cells (OPCs)              | Reference |
|----------------------|---------------------------|--------------------------|--|--|-----------|
| ACT-1004-<br>1239    | 100 mg/kg,<br>twice daily | Oral                     | Significant increase in myelination    | Significantly increased number of mature oligodendroc ytes     | [1][2][3] |
| Fingolimod           | Not specified             | Gavage                   | Enhanced remyelination                 | Promotes OPC differentiation                                   | [14][15]  |
| Teriflunomide        | Not specified             | Oral                     | No significant effect on remyelination | Not specified  | [16]      |
| Cladribine           | Not specified             | Not specified            | Data not<br>available in<br>this model | Data not<br>available in<br>this model                         |           |
| Dimethyl<br>Fumarate | 15 mg/kg,<br>daily        | Intraperitonea<br>I      | Does not<br>promote<br>remyelination   | No significant<br>difference in<br>oligodendroc<br>yte numbers | [17]      |
| Natalizumab          | Not specified             | Not specified            | Data not<br>available in<br>this model | Data not<br>available in<br>this model                         |           |

### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ACT-1004-1239** and the experimental workflows used in the preclinical studies.

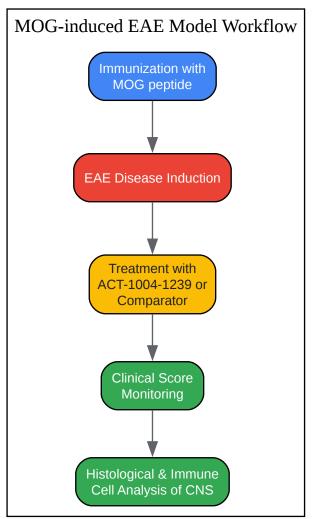


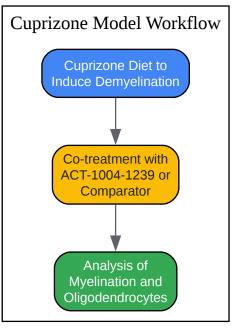


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Caption: Mechanism of Action of ACT-1004-1239.







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Caption: Preclinical Experimental Workflows.

# Detailed Experimental Protocols MOG-induced Experimental Autoimmune Encephalomyelitis (EAE)

 Induction: Female C57BL/6 mice were immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice received an intraperitoneal injection of pertussis toxin.



- Treatment: **ACT-1004-1239** was administered orally twice daily at doses of 10, 30, or 100 mg/kg, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic). Comparator drugs were administered according to established protocols.
- Clinical Assessment: Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = complete hind limb paralysis, 4 = quadriplegia, and 5 = death.
- Histology and Immunohistochemistry: At the end of the study, spinal cords were collected for histological analysis of inflammation (Hematoxylin & Eosin staining) and demyelination (Luxol Fast Blue staining). Immunohistochemistry was performed to quantify immune cell infiltrates (e.g., CD4+, CD8+, B220+ cells).

#### **Cuprizone-Induced Demyelination**

- Induction: Male C57BL/6 mice were fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination in the corpus callosum.
- Treatment: ACT-1004-1239 was administered orally twice daily at a dose of 100 mg/kg, either from the start of the cuprizone diet or after 3-5 weeks of cuprizone exposure.
   Comparator drugs were administered based on published protocols.
- Myelination and Oligodendrocyte Analysis: Brains were collected and the corpus callosum
  was analyzed for the extent of myelination using Luxol Fast Blue staining and for the number
  of mature oligodendrocytes (e.g., stained for GST-pi) and oligodendrocyte precursor cells
  (e.g., stained for Olig2).

## In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

- Cell Culture: Primary rat OPCs were isolated and cultured in proliferation medium.
- Differentiation: To induce differentiation, the proliferation medium was replaced with a differentiation medium.
- Treatment: Cells were treated with various concentrations of ACT-1004-1239 or comparator drugs.



 Analysis: After a set period, cells were fixed and stained for markers of mature oligodendrocytes (e.g., Myelin Basic Protein - MBP) to assess the extent of differentiation.

#### Conclusion

The preclinical data strongly suggest that **ACT-1004-1239**, with its unique dual mechanism of action, offers a compelling profile for the treatment of multiple sclerosis. It not only mitigates the inflammatory response, a hallmark of current immunomodulatory therapies, but also actively promotes remyelination, addressing the neurodegenerative component of the disease. These findings warrant further clinical investigation of **ACT-1004-1239** as a potential new therapeutic option for patients with demyelinating diseases.

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